4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid
Description
Molecular Architecture and Chemical Classification
4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid is a complex organic molecule characterized by a specific arrangement of functional groups on a biaryl scaffold. Its structure consists of two phenyl rings directly linked, which is the defining feature of a biaryl compound. One phenyl ring is substituted with both a carboxylic acid group and a chlorine atom. The second phenyl ring is attached to the first and features fluorine and methyl substituents.
The key structural components are:
A Benzoic Acid Moiety: This confers acidic properties to the molecule and provides a reactive site for further chemical modifications.
A Biaryl Core: The linkage of two phenyl rings creates a rigid, three-dimensional architecture.
Halogen Substituents: The presence of both chlorine and fluorine atoms significantly influences the electronic properties and lipophilicity of the molecule.
A Methyl Group: This adds to the steric profile and can influence metabolic stability.
Based on its structure, the compound is classified as a substituted biaryl carboxylic acid. The specific placement of the chloro, fluoro, and methyl groups leads to a distinct, non-symmetrical molecule with unique physicochemical properties.
Table 1: Chemical and Molecular Data
| Identifier | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₀ClFO₂ |
| Compound Class | Substituted Biaryl Carboxylic Acid |
| Key Functional Groups | Carboxylic Acid, Phenyl, Chloro, Fluoro, Methyl |
Significance within Substituted Biaryl Carboxylic Acids
Substituted biaryl carboxylic acids represent a class of compounds of considerable importance in several scientific fields. The biaryl motif is a structural cornerstone in many pharmaceuticals, agrochemicals, and advanced materials. rsc.orgrsc.org Carboxylic acids themselves are highly versatile and readily available precursors in organic synthesis, often used to construct more complex molecules. rsc.orgrsc.org
The introduction of halogen atoms, such as chlorine and fluorine, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. Halogenation can improve crucial properties such as:
Binding Affinity: Halogens can participate in "halogen bonds," a type of non-covalent interaction that can enhance a drug's binding to its biological target. nih.govacs.orgresearchgate.net
Metabolic Stability: Replacing a hydrogen atom with a halogen, particularly fluorine, can block sites of metabolic degradation, thereby increasing the compound's duration of action. nih.gov
Lipophilicity and Permeability: Halogens can increase a molecule's lipid solubility, which can improve its ability to cross biological membranes. nih.govnih.gov
Therefore, this compound is significant as it embodies a molecular design that combines the structurally important biaryl core with strategically placed halogen substituents, making it and similar compounds valuable building blocks for the development of new functional molecules.
Rationale for Comprehensive Academic Investigation
The specific molecular structure of this compound provides a strong rationale for its comprehensive academic investigation. Research into this compound and its analogues is driven by several key factors:
Discovery of Novel Bioactive Agents: Compounds with similar structural features, such as halogenated benzoic acids and biaryl structures, are often intermediates in the synthesis of pharmaceuticals. For example, 4-Chloro-3-nitrobenzoic acid is a key raw material for the synthesis of the cancer drug Dabrafenib. guidechem.com The unique substitution pattern of the target compound makes it a candidate for exploration in drug discovery programs.
Advancement of Synthetic Methodology: The synthesis of unsymmetrical biaryl compounds can be challenging. Academic research is often focused on developing new, efficient, and selective catalytic methods, such as Suzuki-Miyaura cross-coupling, to construct these molecular architectures. rsc.orgresearchgate.net Using readily available carboxylic acids as precursors is an area of active investigation. rsc.orgrsc.org
In essence, academic investigation of this compound is justified by its potential as a building block for new technologies and therapies and its utility in advancing fundamental chemical knowledge.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-(4-fluoro-3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-6-9(3-5-13(8)16)11-7-10(14(17)18)2-4-12(11)15/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXLWHOKBLFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689321 | |
| Record name | 6-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-03-0 | |
| Record name | 6-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 3 4 Fluoro 3 Methylphenyl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid reveals several plausible disconnection points for its synthesis. The most logical and strategic disconnection is at the C-C bond of the biphenyl (B1667301) core. This approach simplifies the target molecule into two more readily available or synthesizable substituted benzene (B151609) rings. This leads to two primary retrosynthetic pathways, each centered around a key cross-coupling reaction.
Scheme 1: Primary Retrosynthetic Disconnections
Disconnection A: This involves the formation of the bond between the chloro-substituted benzoic acid moiety and the fluoro-methyl-substituted phenyl ring. This suggests a coupling reaction between a derivative of 3-bromo-4-chlorobenzoic acid and a (4-fluoro-3-methylphenyl)metal species (e.g., a boronic acid or an organozinc reagent).
Disconnection B: Alternatively, the disconnection can be made from the other side of the biphenyl linkage. This would involve coupling a derivative of 4-chloro-3-halobenzoic acid with a (4-fluoro-3-methylphenyl)boronic acid or a similar organometallic compound.
The choice between these pathways often depends on the commercial availability of starting materials and the anticipated ease of introducing the various functional groups at the desired positions.
Strategic Approaches for Biphenyl Core Formation
The construction of the central biphenyl structure is the cornerstone of the synthesis. Modern organic synthesis offers powerful tools for this transformation, primarily through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura and Negishi cross-coupling reactions are among the most robust and widely used methods for the formation of C(sp²)-C(sp²) bonds in biaryl synthesis. uchicago.edu
Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. organic-chemistry.orgnih.gov For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the reaction of a protected 3-bromo-4-chlorobenzoic acid derivative with 4-fluoro-3-methylphenylboronic acid. The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions. oup.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other palladium complexes with specialized ligands |
| Ligand | Triphenylphosphine (PPh₃), S-Phos, X-Phos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF, often with water |
| Temperature | Room temperature to reflux |
The use of sterically hindered substrates may require more specialized catalysts and ligands to achieve good yields. nih.govresearchgate.net
Negishi Coupling: The Negishi coupling offers an alternative, employing an organozinc reagent instead of a boronic acid. synarchive.comwikipedia.org This reaction is also typically catalyzed by palladium or nickel complexes. wikipedia.org A potential Negishi route would involve the coupling of an aryl halide (e.g., methyl 3-bromo-4-chlorobenzoate) with a (4-fluoro-3-methylphenyl)zinc halide. Organozinc reagents can be prepared from the corresponding aryl halide or through direct zincation. thieme-connect.com
Table 2: General Parameters for Negishi Coupling
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄, Ni(acac)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, dppe, XPhos |
| Solvent | THF, DMF, NMP |
| Temperature | Room temperature to elevated temperatures |
While less common in modern synthesis due to harsher conditions and lower functional group tolerance, classical methods like the Ullmann coupling could theoretically be employed. The Ullmann reaction involves the copper-mediated coupling of two aryl halides. However, this method often requires high temperatures and can lead to the formation of homocoupling byproducts, making it less ideal for the synthesis of unsymmetrical biaryls.
Introduction and Modification of Specific Substituents
The regioselective introduction of the chloro, fluoro, and methyl groups, as well as the carboxylic acid functionality, is critical to the successful synthesis of the target molecule.
Chlorination: The chlorine atom at the 4-position of the benzoic acid ring can be introduced through various electrophilic chlorination methods. For instance, direct chlorination of a suitable benzoic acid precursor can be achieved using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst. The directing effects of the existing substituents on the ring will govern the regioselectivity of this reaction.
Fluorination: The fluorine atom on the second aromatic ring is typically introduced early in the synthesis, often starting from a commercially available fluorinated precursor like 3-fluoro-4-methylaniline or 2-fluoro-5-bromotoluene. Direct electrophilic fluorination of an unactivated aromatic ring can be challenging, but reagents like Selectfluor have been developed for this purpose. researchgate.net
The carboxylic acid group is a key functional handle but can interfere with certain reactions, particularly organometallic cross-coupling reactions. Therefore, it is often necessary to protect this group during the synthesis.
Protection: The most common protecting groups for carboxylic acids are esters, such as methyl, ethyl, or benzyl esters. wikipedia.org These can be readily formed by Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide in the presence of a base. oup.com
Deprotection: After the key synthetic steps are completed, the protecting group must be removed to yield the final carboxylic acid. Ester deprotection is typically achieved through hydrolysis under acidic or basic conditions. acs.orgacsgcipr.org For example, a methyl ester can be hydrolyzed using sodium hydroxide in a mixture of water and an organic solvent, followed by acidification. synarchive.com
Table 3: Common Protecting Groups for Carboxylic Acids and Their Deprotection Conditions
| Protecting Group | Protection Method | Deprotection Condition |
|---|---|---|
| Methyl Ester | CH₃OH, H⁺ catalyst | NaOH or LiOH, H₂O/THF; then H⁺ |
| Ethyl Ester | C₂H₅OH, H⁺ catalyst | NaOH or LiOH, H₂O/EtOH; then H⁺ |
| Benzyl Ester | Benzyl alcohol, H⁺ catalyst or Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyl Ester | Isobutylene, H⁺ catalyst | Trifluoroacetic acid (TFA) |
The choice of protecting group depends on the stability of the other functional groups in the molecule to the deprotection conditions.
Methyl Group Installation and Potential Derivatization
The synthesis of the target molecule, this compound, can be strategically designed to incorporate the methyl group from a readily available starting material. A plausible and efficient approach involves a Suzuki-Miyaura cross-coupling reaction. This method would utilize (4-fluoro-3-methylphenyl)boronic acid as one of the key reactants, thereby installing the methyl group as part of the core scaffold from the outset. chemimpex.comnih.govchemdad.com
Once the this compound framework is assembled, the benzylic methyl group presents a versatile handle for a variety of chemical transformations, allowing for the generation of a diverse range of derivatives. The reactivity of this benzylic position is enhanced due to the stabilizing effect of the adjacent aromatic ring on reactive intermediates. libretexts.orgmasterorganicchemistry.com
Potential Derivatization Reactions of the Benzylic Methyl Group:
Oxidation: The methyl group can be oxidized to introduce various oxygen-containing functionalities. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can convert the methyl group into a carboxylic acid, yielding a dicarboxylic acid derivative. chemistrysteps.comlibretexts.org Milder, more selective oxidation methods can also be employed to yield the corresponding benzaldehyde or benzyl alcohol. mdpi.com
Halogenation: The benzylic position is susceptible to free-radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom to form a benzylic bromide. jove.comyoutube.com This benzylic halide is a valuable intermediate for subsequent nucleophilic substitution reactions.
Amination: The introduction of a nitrogen-containing group can be achieved through various methods. For instance, the aforementioned benzylic halide can undergo nucleophilic substitution with ammonia or primary/secondary amines to yield the corresponding benzylic amines. rsc.org Alternatively, direct C-H amination reactions catalyzed by transition metals offer a more direct route to these derivatives. organic-chemistry.orgacs.orgorganic-chemistry.org
These derivatization pathways are summarized in the table below, highlighting the transformation of the methyl group and the types of reagents typically employed.
| Transformation | Functional Group Change | Typical Reagents |
| Oxidation | -CH₃ → -COOH | KMnO₄, H₂CrO₄ |
| -CH₃ → -CHO | Mild Oxidants | |
| -CH₃ → -CH₂OH | Mild Oxidants | |
| Halogenation | -CH₃ → -CH₂Br | N-Bromosuccinimide (NBS) |
| Amination | -CH₂Br → -CH₂NH₂ | NH₃, Amines |
| -CH₃ → -CH₂NHR | Direct C-H Amination Catalysts |
Optimization of Reaction Conditions and Yields
The efficiency of the proposed Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. The judicious selection of catalyst, base, solvent, and temperature is crucial for maximizing the yield and purity of the final product.
A general approach for the synthesis would involve the coupling of 3-bromo-4-chlorobenzoic acid with (4-fluoro-3-methylphenyl)boronic acid. guidechem.comcymitquimica.com The optimization of this reaction would typically involve screening various combinations of the following components:
Palladium Catalyst: A range of palladium catalysts and pre-catalysts are available, often in combination with specific phosphine ligands. The choice of ligand can significantly influence the catalytic activity and stability.
Base: An inorganic base is required to activate the boronic acid. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF).
Temperature: The reaction temperature is a critical parameter that needs to be controlled to ensure a reasonable reaction rate while minimizing side reactions.
The following interactive data table provides a set of hypothetical reaction conditions for the Suzuki-Miyaura coupling, illustrating the parameters that would be varied during an optimization study.
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3 | PdCl₂(dppf) (3) | dppf | CsF | THF/H₂O | 70 | 78 |
| 4 | Pd(OAc)₂ (2) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 72 |
| 5 | Pd₂(dba)₃ (1) | SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 90 |
Note: This data is illustrative and represents a typical optimization matrix for a Suzuki-Miyaura reaction.
Principles of Sustainable and Scalable Synthesis
Key aspects of a sustainable synthesis for this compound include:
Use of Greener Solvents: Traditional Suzuki-Miyaura reactions often employ organic solvents. A significant improvement in sustainability can be achieved by using water as the primary solvent, which is non-toxic, non-flammable, and readily available. rsc.orgrsc.orgnih.govnih.gov
Catalyst Efficiency and Recovery: Minimizing the amount of the precious metal catalyst (palladium) is crucial for both cost and environmental reasons. Research into highly active catalysts that can be used at very low loadings (in the ppm range) is an active area. Furthermore, the development of heterogeneous catalysts or methods for the recovery and reuse of homogeneous catalysts can greatly enhance the sustainability of the process.
Atom Economy: The Suzuki-Miyaura reaction inherently has good atom economy, as most of the atoms from the reactants are incorporated into the final product. Optimizing the reaction to minimize the formation of byproducts further improves its atom economy.
Scalability: A scalable synthesis must consider factors such as the availability and cost of starting materials, the safety of the reaction conditions, and the ease of product isolation and purification. The choice of reagents and solvents should be amenable to large-scale operations. For instance, using 3-bromo-4-chlorobenzoic acid and (4-fluoro-3-methylphenyl)boronic acid as starting materials is advantageous as they are commercially available or can be synthesized via established routes. chemimpex.comguidechem.comcymitquimica.comgoogle.comgoogle.comchemicalbook.com
By integrating these principles, the synthesis of this compound can be designed to be not only chemically efficient but also environmentally responsible and economically viable for larger-scale production.
Advanced Analytical and Spectroscopic Characterization of 4 Chloro 3 4 Fluoro 3 Methylphenyl Benzoic Acid
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
The FT-IR spectrum of 4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid is predicted to exhibit a series of characteristic absorption bands corresponding to its various functional groups and structural motifs. A key feature for carboxylic acids is the broad O-H stretching vibration, which is expected to appear in the 3300-2500 cm⁻¹ region due to strong intermolecular hydrogen bonding in the dimeric solid-state form. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to be a strong, sharp band around 1700-1680 cm⁻¹. quora.com
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C-H stretching of the methyl group will likely be observed around 2960-2850 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region. quora.com The C-O stretching and O-H in-plane bending of the carboxylic acid group are expected in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, respectively.
Vibrations involving the halogen substituents are also anticipated. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region, while the C-F stretch is expected to give a strong absorption in the 1250-1020 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings in the 900-700 cm⁻¹ region can provide information about the substitution pattern. tum.de
Predicted FT-IR Data Table for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Methyl C-H Stretch | 2960-2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1680 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-O Stretch / O-H Bend | 1440-1210 | Medium |
| C-F Stretch | 1250-1020 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900-700 | Medium to Strong |
| C-Cl Stretch | 800-600 | Medium |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by the aromatic C=C stretching vibrations, which typically appear as strong bands in the 1620-1570 cm⁻¹ region. The symmetric breathing modes of the substituted benzene rings are also expected to be prominent.
The C=O stretching vibration, while strong in the IR, is generally of medium intensity in the Raman spectrum. In contrast to the broad O-H stretch in the IR, this vibration is often weak and difficult to observe in Raman spectra. researchgate.net The C-Cl and C-F stretching vibrations are also expected to be Raman active. The C-H stretching vibrations of the aromatic rings and the methyl group will be present but are often weaker than the ring stretching modes.
Predicted Raman Data Table for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Methyl C-H Stretch | 2960-2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1680 | Medium |
| Aromatic C=C Stretch | 1620-1570 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-Cl Stretch | 800-600 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, carboxylic acid, and methyl protons. The carboxylic acid proton is expected to be the most deshielded, appearing as a broad singlet at a chemical shift greater than 10 ppm, often in the 12-13 ppm range, due to hydrogen bonding.
The aromatic region will be complex due to the presence of two substituted benzene rings. The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid and chloro groups, and the bulky biaryl linkage. The protons on the 4-fluoro-3-methylphenyl ring will be affected by the fluoro, methyl, and the other aromatic ring. The chemical shifts are predicted based on additive models of substituent effects. The protons ortho to the carboxylic acid group are expected to be the most downfield shifted on that ring. Coupling between adjacent aromatic protons (typically 7-9 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling) will lead to complex splitting patterns.
The methyl group protons are expected to appear as a singlet in the upfield region, likely around 2.1-2.4 ppm.
Predicted ¹H NMR Data Table for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | >10 | Broad Singlet | 1H |
| Aromatic H | 7.0-8.2 | Multiplets | 6H |
| -CH₃ | 2.1-2.4 | Singlet | 3H |
The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule. The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 165-175 ppm. docbrown.info The aromatic carbons will resonate in the 115-145 ppm region. The carbons directly attached to the electronegative chloro and fluoro substituents will be significantly affected. The carbon bearing the fluorine atom will also exhibit C-F coupling. The quaternary carbons, including those at the biaryl linkage and those bearing substituents, will generally show weaker signals than the protonated carbons. The methyl carbon is expected to be the most upfield signal, likely in the 15-20 ppm range.
Predicted ¹³C NMR Data Table for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 165-175 |
| Aromatic C (quaternary) | 125-145 |
| Aromatic C-H | 115-135 |
| Aromatic C-F | 155-165 (doublet) |
| Aromatic C-Cl | 130-140 |
| -CH₃ | 15-20 |
Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would be expected between adjacent aromatic protons on the same ring, which would be crucial for assigning the specific protons within each spin system. No cross-peak would be expected for the methyl singlet or the carboxylic acid proton. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would allow for the direct assignment of the signals for each protonated aromatic carbon and the methyl carbon by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations from the methyl protons would be expected to the adjacent aromatic carbons, including the quaternary carbon to which the methyl group is attached. Protons on one aromatic ring would show long-range correlations to carbons on the other ring across the biaryl bond, confirming the connectivity of the two phenyl units. Correlations from the aromatic protons ortho to the carboxylic acid group to the carbonyl carbon would confirm the assignment of this key functional group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound could be located. To characterize this compound, HRMS would be employed to determine its exact molecular mass, which allows for the confirmation of its elemental composition. Furthermore, fragmentation analysis, typically performed using techniques like collision-induced dissociation (CID), would provide insights into the compound's structure by breaking it down into smaller, identifiable fragments. A detailed analysis would involve identifying the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions.
X-ray Crystallography for Solid-State Structure Elucidation
Specific X-ray crystallography data for this compound is not available in the searched literature. This technique is essential for understanding the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction (SCXRD)
No single-crystal X-ray diffraction (SCXRD) studies for this compound have been published. Such a study would provide definitive information on its crystal system, space group, unit cell dimensions, and the intramolecular bond lengths and angles, as well as intermolecular interactions like hydrogen bonding or π-stacking. While crystallographic data is available for similar molecules, such as 3-fluoro-4-methylbenzoic acid, this information cannot be directly extrapolated to the target compound due to the influence of different substituents on the crystal packing.
X-ray Powder Diffraction (XRPD) for Polymorphic Characterization
There is no published X-ray Powder Diffraction (XRPD) data for this compound. XRPD is a key technique for analyzing the bulk crystalline form of a compound and is crucial for identifying and characterizing different polymorphic forms, which can have distinct physical properties. A typical XRPD analysis would present a diffractogram showing the intensity of scattered X-rays as a function of the scattering angle (2θ).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound could not be found. UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, would reveal the wavelengths of maximum absorption (λmax). These values are indicative of the extent of conjugation and the types of chromophores present in the molecule. For instance, the presence of aromatic rings and a carboxylic acid group would be expected to give rise to characteristic absorption bands.
Preclinical Biological Investigations and Mechanistic Hypotheses for 4 Chloro 3 4 Fluoro 3 Methylphenyl Benzoic Acid and Analogues
Investigation of Receptor Binding and Allosteric Modulation Potential
G Protein-Coupled Receptor (GPCR) Interaction Studies (e.g., mGlu5 receptor)
G protein-coupled receptors (GPCRs) represent a large family of transmembrane proteins that are crucial for a myriad of physiological processes, making them prominent targets for drug discovery. nih.gov The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a notable GPCR implicated in various central nervous system disorders. The modulation of mGlu5 activity through allosteric ligands, which bind to a site topographically distinct from the endogenous ligand binding site, has garnered significant interest. nih.govnih.gov
While direct studies on the interaction of 4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid with the mGlu5 receptor are not currently available in the scientific literature, the chemical diversity of known mGlu5 allosteric modulators suggests a broad potential for novel scaffolds. nih.govacs.org Research has identified both positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate, and negative allosteric modulators (NAMs), which reduce it. acs.org The structural characteristics of this compound, featuring a biphenyl-like core with halogen substitutions, present a unique chemical entity that could potentially interact with the allosteric binding pockets of GPCRs like mGlu5. However, without empirical data, its potential as a PAM, NAM, or silent allosteric modulator remains speculative. Further investigation through in vitro binding assays and functional screens would be necessary to elucidate any potential activity at the mGlu5 receptor or other GPCRs.
Enzyme Inhibition Profiling
Studies on Metabolic Enzymes and Protein Targets
Substituted benzoic acid derivatives have been investigated for their inhibitory effects on various enzymes. For instance, certain benzoic acid derivatives have been designed as inhibitors of influenza neuraminidase, an enzyme crucial for the release of progeny virus particles from infected cells. nih.gov Another study demonstrated that a series of substituted benzoic acid derivatives exhibited inhibitory activity against trans-sialidase, a key enzyme in the pathogenesis of Chagas disease. mdpi.com In that study, compounds with a para-aminobenzoic acid moiety showed significant trypanocidal activity. mdpi.com
The presence of fluorine in a molecule can significantly influence its enzymatic interactions. nih.gov Fluorinated functional groups can act as bioisosteres of other groups, alter the electronic properties of the molecule, and in some cases, participate in mechanism-based or "suicide" inhibition of enzymes. nih.gov Given the chloro and fluoro substitutions on the phenyl rings of this compound, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes. However, a comprehensive enzyme inhibition profile for this specific compound has not been reported.
Evaluation of Potential Antimalarial Activity in Preclinical Models
The search for novel antimalarial agents is a global health priority due to the emergence of drug-resistant strains of Plasmodium falciparum. Several studies have explored substituted benzoic acid derivatives as a source of new antimalarial leads. For example, a series of 4-amino benzoic acid (PABA)-substituted pyrimidine (B1678525) derivatives have been synthesized and shown to act as inhibitors of P. falciparum dihydrofolate reductase (Pf-DHFR). nih.gov In one study, certain derivatives displayed significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum with IC50 values in the low microgram per milliliter range. nih.gov
While these compounds are structurally distinct from this compound, they highlight the potential of the benzoic acid scaffold in the design of antimalarial drugs. The specific substitution pattern of this compound may confer properties that could be exploited for antimalarial activity, though this remains to be experimentally verified.
Exploration of Potential Antimicrobial and Antifungal Properties
The antimicrobial and antifungal potential of benzoic acid and its derivatives has been well-documented. nih.govresearchgate.net Studies on various substituted benzoic acid derivatives have demonstrated a broad spectrum of activity against different microbial species. For instance, certain 2-chlorobenzoic acid derivatives have shown greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria. nih.gov
Furthermore, a series of novel 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital strains, with some derivatives being particularly effective against Gram-positive pathogens. nih.gov In the realm of antifungal research, benzoic acid derivatives have been investigated for their activity against various fungal pathogens, including Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov The mechanism of action is thought to involve the inhibition of fungal-specific enzymes like CYP53. nih.gov
The structural features of this compound, namely the presence of chloro and fluoro groups, are known to often enhance antimicrobial activity. Therefore, it is a reasonable hypothesis that this compound could possess antimicrobial and antifungal properties.
Investigation of Potential Biological Activity in Neurodegenerative Disease Models
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. Research into small molecules that can offer neuroprotection is an active area of investigation. Benzoic acid derivatives have been explored for their potential neuroprotective effects. For example, studies on phenolic acids, which are metabolites of many polyphenols, have shown that they can mitigate oxidative stress, a key factor in neuronal cell death in neurodegeneration. nih.gov
Mechanistic Elucidation of Observed Preclinical Effects
While direct preclinical investigations on this compound are not extensively documented in publicly available literature, the mechanistic pathways of its potential therapeutic effects can be inferred from studies on structurally analogous biphenyl (B1667301) carboxylic acid derivatives. Research into these related compounds suggests several potential mechanisms of action, primarily in the areas of bone metabolism, uric acid transport, and antibacterial activity. These hypotheses are based on the shared core chemical scaffold and the influence of various substitutions on biological targets.
One significant area of investigation for biphenyl carboxylic acid analogues is their potential as antiresorptive agents in the treatment of bone diseases such as osteoporosis. Preclinical studies on a series of these derivatives have shown potent antiresorptive effects both in vitro and in vivo. The proposed mechanism for this activity centers on the inhibition of osteoclast formation and the induction of osteoclast apoptosis. nih.gov Specifically, these compounds have been observed to interfere with the receptor activator of nuclear factor-kappaB ligand (RANKL)-induced phosphorylation of the inhibitor of nuclear factor kappaB (IκB). nih.gov This disruption of the RANKL signaling pathway is a critical step in preventing the differentiation and activation of osteoclasts, the cells responsible for bone resorption. Notably, these effects were observed without significant inhibitory action on osteoblast function, suggesting a selective mechanism that could offer advantages over existing therapies like bisphosphonates, which can suppress bone formation. nih.govoup.com
Another well-defined mechanism of action for analogous compounds relates to the inhibition of urate transporter 1 (URAT1). URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid, and its inhibition is a validated strategy for the treatment of hyperuricemia and gout. Novel biphenyl carboxylic acid derivatives have been designed and synthesized as potent URAT1 inhibitors. mdpi.com The inhibitory activity of these compounds is attributed to their ability to bind to the transporter, thereby blocking the reabsorption of uric acid and promoting its excretion. The structure-activity relationship studies within this class of compounds indicate that the specific arrangement and nature of substituents on the biphenyl rings are crucial for potent URAT1 inhibition. mdpi.com
Furthermore, compounds with a similar structural framework, incorporating a substituted phenyl ring linked to a benzoic acid moiety, have been explored for their antibacterial properties. For instance, certain pyrazole (B372694) derivatives featuring a 4-fluorophenyl group and a benzoic acid component have demonstrated significant activity against various Gram-positive bacteria. nih.gov The proposed mechanism for these antibacterial effects is the inhibition of fatty acid biosynthesis in bacteria. Structure-activity relationship studies within this series have shown that lipophilic and electron-withdrawing substituents on the aniline (B41778) moiety can significantly enhance antibacterial potency. nih.gov
Interactive Data Table: Biological Activity of Analogue Compounds
| Compound ID | Target/Assay | Measured Effect | Potency (IC50/MIC) | Reference |
| ABD350 | Osteoclast formation | Inhibition | 1.3 µM (IC50) | nih.gov |
| A1 | Human URAT1 | Inhibition | 0.93 µM (IC50) | mdpi.com |
| B21 | Human URAT1 | Inhibition | 0.17 µM (IC50) | mdpi.com |
| Compound 24 | S. aureus | Growth Inhibition | 0.5 µg/mL (MIC) | nih.gov |
| Phenoxy-substituted pyrazole (4) | S. aureus ATCC 33591 | Growth Inhibition | 1 µg/mL (MIC) | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 3 4 Fluoro 3 Methylphenyl Benzoic Acid Analogues
Rational Design and Synthesis of Structural Analogues
The rational design of analogues of 4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid involves a systematic approach to modify its core structure to probe interactions with biological targets and to optimize pharmacokinetic properties. The synthesis of such analogues typically relies on well-established cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prominent strategy for the formation of the biphenyl (B1667301) core. This reaction would involve the coupling of a substituted boronic acid or ester with a substituted aryl halide.
For instance, to create variations in the phenyl ring containing the chloro and carboxylic acid groups, one could start with various substituted 3-bromo-4-chlorobenzoic acids and couple them with (4-fluoro-3-methylphenyl)boronic acid. Conversely, to modify the other phenyl ring, 3-bromo-4-chlorobenzoic acid could be coupled with a variety of substituted phenylboronic acids. The carboxylic acid moiety offers a handle for further derivatization, such as esterification or amidation, to explore prodrug strategies or to introduce additional interaction points with a biological target.
Impact of Substituent Modifications on Biological Responses and Selectivity
The biological activity and selectivity of this compound analogues are highly dependent on the nature and position of substituents on the biphenyl scaffold.
Halogen substituents play a critical role in modulating the electronic and conformational properties of biphenyl derivatives. The chlorine and fluorine atoms in the parent compound influence the molecule's lipophilicity, metabolic stability, and binding interactions.
Table 1: Predicted Impact of Halogen Substituent Modifications
| Modification | Predicted Effect on Activity | Rationale |
|---|---|---|
| Replacement of Cl with Br or I | Potential increase in potency | Increased polarizability may enhance binding interactions. |
| Replacement of F with Cl, Br, or I | Potential increase in potency | Larger halogens can increase binding affinity through stronger halogen bonds. |
| Positional isomerization of Cl | Variable | Altered electronics and steric hindrance could either enhance or diminish activity depending on the target's binding pocket topology. |
The methyl group at the 3-position of the second phenyl ring contributes to the steric bulk and lipophilicity of the molecule. Its replacement with other alkyl groups or functional groups can be used to probe the steric tolerance of the binding site and to fine-tune physicochemical properties.
Bioisosteric replacement of the methyl group is a common strategy in medicinal chemistry. Replacing the methyl group with an ethyl or isopropyl group would increase steric bulk, which could either be beneficial or detrimental to activity depending on the size of the binding pocket. Alternatively, replacement with a trifluoromethyl group would significantly alter the electronic properties, making the phenyl ring more electron-deficient, which could impact pi-stacking interactions.
Table 2: Predicted Impact of Methyl Group Variations
| Modification | Predicted Effect on Activity | Rationale |
|---|---|---|
| Replacement with larger alkyl groups (e.g., ethyl, isopropyl) | Variable | Activity will depend on the steric tolerance of the binding site. |
| Replacement with electron-withdrawing groups (e.g., CF3) | Variable | Altered electronic properties may affect binding interactions. |
The carboxylic acid group is a key functional group, often involved in critical hydrogen bonding or ionic interactions with biological targets. It is also a site for metabolic conjugation. Derivatization of this group can be used to create prodrugs with improved pharmacokinetic properties or to explore alternative binding modes.
Esterification of the carboxylic acid to form methyl or ethyl esters is a common prodrug strategy to increase lipophilicity and cell permeability. These esters can then be hydrolyzed in vivo to release the active carboxylic acid. Amide formation is another strategy to modify the properties of the molecule. The resulting amides may have different biological activities or pharmacokinetic profiles compared to the parent carboxylic acid.
Table 3: Predicted Impact of Carboxylic Acid Derivatization
| Modification | Predicted Effect on Activity/Properties | Rationale |
|---|---|---|
| Esterification (e.g., methyl, ethyl ester) | Improved oral absorption (as a prodrug) | Increased lipophilicity can enhance membrane permeability. |
| Amide formation | Altered biological activity and ADME properties | Amides have different electronic and steric properties and are generally more metabolically stable than esters. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
While no specific QSAR models for this compound were found in the available literature, QSAR studies on related biphenyl carboxylic acid derivatives have highlighted the importance of certain physicochemical descriptors in predicting biological activity. For a series of biphenyl carboxamide analogues with anti-inflammatory activity, QSAR models have been developed that successfully correlate descriptors such as electronic and steric parameters with biological response.
A hypothetical QSAR model for analogues of this compound would likely include descriptors such as:
Electronic parameters: Hammett constants (σ), dipole moment, and atomic charges to describe the electronic influence of substituents.
Steric parameters: Molar refractivity (MR) and Taft steric parameters (Es) to quantify the size and shape of substituents.
Hydrophobic parameters: LogP or calculated lipophilicity to model the compound's partitioning behavior.
Developing a robust QSAR model would enable the in-silico screening of virtual libraries of analogues, prioritizing the synthesis of compounds with the highest predicted activity and most favorable properties.
Rationalizing Observed SAR Trends for Optimized Profiles
The rationalization of SAR trends is a critical step in the optimization of a lead compound. For the this compound scaffold, several key trends can be anticipated based on general principles of medicinal chemistry.
The presence of ortho-substituents on the biphenyl rings can induce a twisted conformation, which may be crucial for fitting into a specific binding pocket. The degree of this twist will be influenced by the size of the substituents. For biphenylcarboxylic acid analogues, it has been noted that ortho-substitution can lead to low or no inhibitory activity against certain enzymes due to steric hindrance that prevents the carboxylic acid from interacting with key residues.
The electronic nature of the substituents will also be a major determinant of activity. Electron-withdrawing groups on the benzoic acid ring can increase the acidity of the carboxylic acid, potentially leading to stronger ionic interactions. Conversely, electron-donating groups could decrease acidity but might enhance other types of interactions.
By systematically synthesizing and testing analogues with modifications at the halogen, methyl, and carboxylic acid positions, a detailed SAR map can be constructed. This map, in conjunction with computational modeling, will guide the design of next-generation compounds with optimized potency, selectivity, and pharmacokinetic profiles.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Applications of 4 Chloro 3 4 Fluoro 3 Methylphenyl Benzoic Acid in Chemical Biology and Advanced Materials
Role as a Versatile Synthetic Building Block and Intermediate
The arrangement of functional groups on 4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid—a carboxylic acid, a chloro group, a fluoro group, and a methyl group—makes it a highly versatile intermediate for organic synthesis. The carboxylic acid group, in particular, serves as a convenient handle for a variety of chemical transformations.
Halogenated benzoic acid derivatives are well-established precursors in the synthesis of pharmaceuticals and agrochemicals. mdpi.com The presence of both chlorine and fluorine atoms in this compound is significant, as these halogens can influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov Fluorine, for instance, is known to enhance metabolic stability and binding affinity to target proteins. nih.govnbinno.com
The biaryl structure is also a common feature in many therapeutic agents. The ability to construct complex molecules from biaryl building blocks is a key strategy in drug discovery. nih.govrsc.org Derivatives of biaryl carboxylic acids have been investigated for their potential antischistosomal activity, highlighting the therapeutic relevance of this class of compounds. researchgate.net Given these precedents, this compound could serve as a valuable starting material for the synthesis of novel bioactive compounds. The reactivity of the carboxylic acid allows for its conversion into amides, esters, and other functional groups, paving the way for the creation of diverse libraries of potential drug candidates.
Table 1: Potential Pharmaceutical and Agrochemical Applications
| Application Area | Rationale |
|---|---|
| Drug Discovery | The biaryl scaffold and halogen substituents are common in bioactive molecules. The carboxylic acid allows for diverse derivatization. |
| Agrochemicals | Chloro- and fluoro-substituted benzoic acids are precursors to pesticides and herbicides. mdpi.com |
| Medicinal Chemistry | The fluorine atom can improve metabolic stability and target binding affinity of potential drug candidates. nih.govnbinno.com |
Benzoic acid derivatives have historically been used as precursors for dyes and other specialty chemicals. mdpi.com The specific substitution pattern of this compound, with its combination of electron-withdrawing and electron-donating groups, could be leveraged to synthesize novel chromophores. The biaryl structure provides an extended π-system which is often a key feature of organic dyes. Further functionalization of this scaffold could lead to the development of specialty chemicals with tailored optical and electronic properties.
Development as a Chemical Probe for Biological Target Identification
A chemical probe is a small molecule that is used to study and manipulate a biological system, often by binding to a specific protein target. The development of effective chemical probes is crucial for understanding disease pathways and for validating new drug targets. Biaryl carboxylic acid analogs have been studied for their effects on biological processes, such as glyceride synthesis. nih.gov
The structure of this compound, with its distinct chemical handles, makes it an interesting candidate for development as a chemical probe. The carboxylic acid could be used to attach reporter tags, such as fluorescent dyes or affinity labels, which would allow for the visualization and identification of its binding partners within a cell. The specific arrangement of the chloro, fluoro, and methyl groups would dictate its binding specificity and selectivity for a particular protein target.
Exploration in the Synthesis of Advanced Functional Materials (e.g., organic light-emitting devices)
Biaryl and fluorinated aromatic compounds are of significant interest in the field of materials science, particularly for applications in organic electronics. researchgate.net Fluorinated biaryl derivatives are explored for their use in organic light-emitting devices (OLEDs). The introduction of fluorine atoms can modulate the electronic properties of organic materials, leading to improved device performance.
The rigid biaryl core of this compound provides a stable framework that is often desirable for the charge-transporting layers in OLEDs. The presence of both chloro and fluoro substituents could be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of materials derived from this building block. This control over the electronic structure is critical for optimizing the efficiency and stability of OLEDs. While direct application of the carboxylic acid in OLEDs is less common, its conversion to other functional groups could enable its incorporation into polymeric or small-molecule materials for these devices.
Potential in Fluorogenic Probe and Biosensor Enhancement
Fluorogenic probes are molecules that exhibit an increase in fluorescence intensity upon binding to a specific analyte. This "turn-on" fluorescence response makes them powerful tools for detecting and quantifying biological molecules and processes. The development of novel fluorophores is an active area of research.
The fluorinated biaryl structure of this compound provides a potential scaffold for the design of new fluorogenic probes. The specific electronic nature of the substituted biaryl system could be exploited to create a molecule that is initially non-fluorescent but becomes highly fluorescent upon a specific chemical or biological event, such as enzymatic cleavage or binding to a target protein. The carboxylic acid group offers a convenient point of attachment for recognition elements that would confer specificity to the probe. The development of such probes would be valuable for applications in diagnostics, high-throughput screening, and cellular imaging.
Future Research Directions and Perspectives on 4 Chloro 3 4 Fluoro 3 Methylphenyl Benzoic Acid
Integrated Computational and Experimental Approaches for De Novo Design
The future of designing novel molecules based on the 4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid structure lies in the powerful synergy between computational and experimental methods. De novo drug design, which aims to create new molecular structures from scratch, is a particularly promising avenue. nih.govcreative-biostructure.com This approach can significantly reduce the time and cost associated with traditional drug discovery by focusing resources on compounds with the highest probability of success. nih.gov
Computational strategies will likely begin with the existing structure of this compound as a template. By employing techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, researchers can identify the key structural features responsible for potential biological activity. icm.edu.pliomcworld.com These computational models can then be used to predict the properties of novel, yet-to-be-synthesized analogs. The goal is to generate a library of virtual compounds with optimized characteristics, such as enhanced binding affinity to a specific biological target or improved pharmacokinetic profiles. nih.gov
Machine learning and deep learning algorithms are set to play an increasingly important role in this process. nih.govnih.gov These advanced computational tools can analyze vast datasets of chemical information to uncover complex patterns and relationships that may not be apparent through traditional analysis. universiteitleiden.nl
The most promising candidates from these in silico studies will then be prioritized for chemical synthesis and experimental validation. benthamdirect.com This iterative cycle of computational design, followed by synthesis and biological testing, allows for the rapid refinement of molecular structures to achieve the desired therapeutic effect.
Table 1: Integrated Approaches for De Novo Design
| Approach | Description | Potential Application for this compound |
|---|---|---|
| Structure-Based Design | Utilizes the 3D structure of a biological target to design molecules that fit precisely into the binding site. creative-biostructure.com | Design of specific inhibitors for enzymes or receptors by modeling the interaction of the compound's analogs with the target's active site. |
| Ligand-Based Design | Employs knowledge of other molecules that bind to a target to develop a pharmacophore model for designing new active compounds. nih.gov | Development of new compounds with similar or improved activity based on the structure-activity relationships of known active biphenyl (B1667301) benzoic acid derivatives. icm.edu.plnih.gov |
| Machine Learning Models | Uses algorithms to predict the biological activity and properties of novel molecules based on their structural features. nih.gov | High-throughput virtual screening of large compound libraries to identify novel analogs with desired properties. |
Expanding the Scope of Biological Investigations through High-Throughput Screening
To unlock the full therapeutic potential of this compound and its derivatives, a broad and systematic investigation of their biological activities is essential. High-throughput screening (HTS) offers a rapid and efficient method to test a large number of compounds against a wide array of biological targets. wikipedia.orgnih.gov This technology utilizes automation, robotics, and sensitive detection methods to conduct millions of pharmacological tests in a short period, thereby accelerating the pace of drug discovery. technologynetworks.comsygnaturediscovery.com
The core of HTS lies in its ability to screen large and diverse compound libraries. nih.gov By creating a library of analogs based on the this compound scaffold, researchers can explore a vast chemical space to identify "hits"—compounds that exhibit a desired biological effect. malvernpanalytical.com These screens can be designed as either biochemical assays, which measure the effect of a compound on a purified target like an enzyme, or cell-based assays, which assess the compound's effect within a living cell. technologynetworks.com
The data generated from HTS campaigns is vast and requires sophisticated data analysis techniques to identify genuine hits and avoid false positives. wikipedia.org Once validated, these hits can serve as starting points for further medicinal chemistry efforts to develop lead compounds with improved potency, selectivity, and drug-like properties.
Table 2: Potential Areas for High-Throughput Screening
| Screening Target | Rationale | Desired Outcome |
|---|---|---|
| Kinase Panels | Many biphenyl derivatives exhibit kinase inhibitory activity, which is relevant for cancer and inflammatory diseases. | Identification of specific kinase inhibitors for targeted therapy. |
| GPCR Panels | G-protein coupled receptors are a major class of drug targets involved in a wide range of physiological processes. | Discovery of novel agonists or antagonists for various therapeutic areas. |
| Antimicrobial Assays | The structural motifs present in the compound may confer antimicrobial properties. | Identification of new antibacterial or antifungal agents to combat infectious diseases. |
| Toxicology Panels | Early assessment of potential toxicity is crucial for drug development. nih.gov | Elimination of compounds with unfavorable safety profiles at an early stage. |
Advancements in Green Chemistry Principles for Sustainable Development and Manufacturing
The future production of this compound and its derivatives must be guided by the principles of green chemistry to ensure environmental sustainability. mdpi.comncfinternational.it This approach focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comjddhs.com By adopting greener manufacturing practices, the pharmaceutical industry can reduce its environmental footprint, improve safety, and often lower production costs. instituteofsustainabilitystudies.com
Key areas of focus for the sustainable synthesis of this compound include the use of safer solvents, the development of more efficient catalytic systems, and the optimization of reaction conditions to reduce energy consumption. jddhs.comnih.gov For instance, replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents can significantly reduce pollution. mdpi.comjddhs.com
Furthermore, the principles of atom economy and waste prevention are central to green chemistry. instituteofsustainabilitystudies.com This involves designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. ncfinternational.it The development of catalytic reactions is particularly important in this regard, as catalysts can enable reactions to proceed with high efficiency and selectivity, often under milder conditions. jddhs.com
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Waste Prevention | Designing synthetic pathways that generate minimal byproducts. instituteofsustainabilitystudies.com |
| Atom Economy | Maximizing the incorporation of atoms from reactants into the final product. ncfinternational.it |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity to humans and the environment. instituteofsustainabilitystudies.com |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, supercritical fluids, or bio-solvents. mdpi.comjddhs.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. ncfinternational.it |
| Use of Catalysis | Employing highly efficient and recyclable catalysts to minimize waste and improve reaction rates. jddhs.com |
By embracing these future research directions, the scientific community can systematically explore the chemical and biological landscape of this compound, potentially leading to the discovery of novel therapeutic agents and the development of sustainable manufacturing processes.
Q & A
Q. What are the established synthetic routes for 4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step electrophilic aromatic substitution and Friedel-Crafts acylation . Key steps include:
- Step 1 : Chlorination of the benzoic acid core using AlCl₃ as a catalyst under anhydrous conditions.
- Step 2 : Introduction of the 4-fluoro-3-methylphenyl group via coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents improves purity (>98%). Control reaction temperatures (0–5°C for chlorination) to minimize byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., chloro at C4, fluoro at C4’).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect impurities (<0.5% area).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₁₄H₁₁ClFO₂) and fragments (e.g., loss of CO₂ at m/z 249) .
Q. How does the compound’s solubility influence experimental design?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays:
- Prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO <1%).
- Conduct solubility screenings at pH 7.4 and 25°C using UV-Vis spectroscopy to avoid precipitation .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reactivity?
Methodological Answer:
- Chloro (C4) and Fluoro (C4’) : Electron-withdrawing groups direct electrophilic substitution to the meta position. Computational modeling (DFT) shows reduced electron density at C2 and C5 .
- Methyl (C3’) : Steric hindrance slows nucleophilic attack on the adjacent phenyl ring. Kinetic studies (e.g., SNAr reactions with amines) reveal 20% slower rates compared to non-methylated analogs .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in enzyme inhibition (e.g., COX-2 IC₅₀ values) arise from assay conditions. Standardize protocols:
Q. How can computational methods predict biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
